3-{[(2-{[(4-Chlorophenyl)carbonyl]amino}phenyl)carbonyl]amino}benzoic acid
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Overview
Description
3-[2-(4-Chlorobenzamido)benzamido]benzoic acid is a complex organic compound that belongs to the class of benzamides Benzamides are widely used in various fields, including pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-Chlorobenzamido)benzamido]benzoic acid typically involves the reaction of amines or amino acid esters with benzoxazine derivatives or the DCC (dicyclohexylcarbodiimide) coupling of 2-substitutedbenzamido benzoic acid with amines or amino acid esters . The key intermediate, methyl 2-(2-(4-chlorobenzamido)benzamido) alkanoates, is prepared via azide and DCC coupling methods .
Industrial Production Methods
In an industrial setting, the production of benzamides, including 3-[2-(4-Chlorobenzamido)benzamido]benzoic acid, can be achieved through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its eco-friendly nature, high yield, and low reaction times.
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-Chlorobenzamido)benzamido]benzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using halogenating agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common halogenating agents include chlorine (Cl2) and bromine (Br2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines or alcohols.
Scientific Research Applications
3-[2-(4-Chlorobenzamido)benzamido]benzoic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its anticancer properties, particularly against breast and liver cancer cell lines.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 3-[2-(4-Chlorobenzamido)benzamido]benzoic acid involves its interaction with specific molecular targets, such as the sigma-1 receptor . This interaction can modulate various cellular pathways, leading to effects such as inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorobenzamido)benzoic acid: Another benzamide derivative with similar structural features.
3,4-Diaminobenzoyl derivatives: Compounds with antithrombotic activity and improved solubility.
Uniqueness
3-[2-(4-Chlorobenzamido)benzamido]benzoic acid is unique due to its dual benzamido groups, which may enhance its binding affinity to specific molecular targets, such as the sigma-1 receptor . This structural feature distinguishes it from other benzamide derivatives and contributes to its potential as a therapeutic agent.
Properties
Molecular Formula |
C21H15ClN2O4 |
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Molecular Weight |
394.8 g/mol |
IUPAC Name |
3-[[2-[(4-chlorobenzoyl)amino]benzoyl]amino]benzoic acid |
InChI |
InChI=1S/C21H15ClN2O4/c22-15-10-8-13(9-11-15)19(25)24-18-7-2-1-6-17(18)20(26)23-16-5-3-4-14(12-16)21(27)28/h1-12H,(H,23,26)(H,24,25)(H,27,28) |
InChI Key |
FUWGNSUZVCFJAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C(=O)O)NC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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